(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of boronic acid derivatives. It contains a fluorine atom, a boronic ester group, and a pyrrolidinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the following steps:
Boronic Acid Formation: : The starting material, 3-fluorobenzene, undergoes a reaction with a boronic acid derivative to form the boronic ester group.
Substitution Reaction: : The boronic ester undergoes a substitution reaction with pyrrolidin-1-yl to introduce the pyrrolidinyl group.
Purification: : The final product is purified through recrystallization or chromatography techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are typically carried out under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: : The compound can be reduced to remove the fluorine atom or modify the boronic ester group.
Substitution: : The pyrrolidinyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : It can be used in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: : It is used in the production of materials and chemicals that require specific functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes, leading to inhibition or modulation of their activity. The pyrrolidinyl group can interact with receptors or other proteins to elicit biological responses.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but with a pyridine ring instead of a phenyl ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: : Similar boronic ester group but with a different substituent on the benzene ring.
These compounds share the boronic ester group but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-9-12(10-14(19)11-13)15(21)20-7-5-6-8-20/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZDNCFTCHNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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